1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a butylphenyl group, a morpholine moiety, and a carboxamide group
Properties
IUPAC Name |
1-(4-butylphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-4-6-18-7-9-19(10-8-18)26-17(2)20(23-24-26)21(27)22-11-5-12-25-13-15-28-16-14-25/h7-10H,3-6,11-16H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUGESZLJQAXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Attachment of the Butylphenyl Group: The butylphenyl group is introduced through a substitution reaction, where a suitable butylphenyl halide reacts with the triazole intermediate.
Incorporation of the Morpholine Moiety: The morpholine group is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of amine or alcohol derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like alkyl halides.
Scientific Research Applications
1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activity.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions involving triazole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-butylphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-(4-tert-butylphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydro1benzopyrano[2,3-c]pyrrole-3,9-dione : This compound shares structural similarities but differs in the core ring system and substituents.
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide : This compound contains a morpholine moiety and a carboxamide group but has a different overall structure and functional groups.
- Butyl-(3-morpholin-4-yl-propyl)-amine : This compound shares the butyl and morpholine groups but lacks the triazole ring and carboxamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
